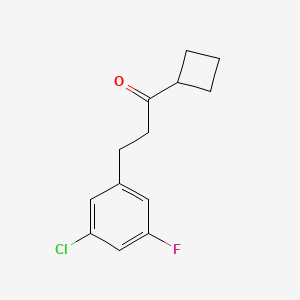

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula C13H14ClFO . It has a molecular weight of 240.7 g/mol . This compound is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl ketone group attached to a 2-(3-chloro-5-fluorophenyl)ethyl group . The presence of the chloro and fluoro substituents on the phenyl ring may influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

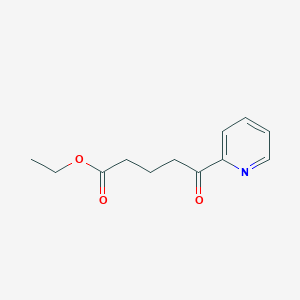

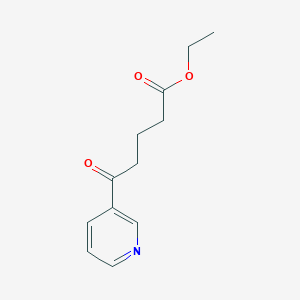

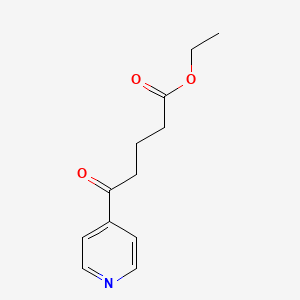

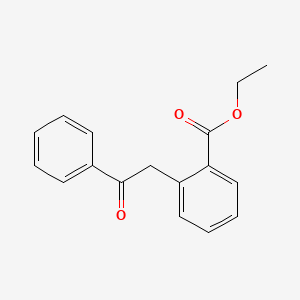

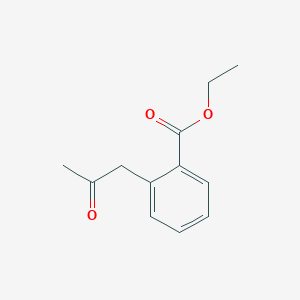

Research in chemical synthesis has explored the reactivity and applications of compounds structurally related to 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone. For instance, the Heck reaction has been utilized with compounds like 3-fluoro-3-buten-2-one, demonstrating the versatility of fluoroalkenes in creating complex molecules, which may extend to the synthesis and applications of the compound (Patrick et al., 2008). Additionally, studies on 3-Chloro-2-halopropenyl ketones interacting with β-aminocrotonic acid ethyl ester show the potential for creating nicotinic acid derivatives, hinting at the synthetic versatility of chloro-fluorophenyl compounds (Gadzhili et al., 2005).

Catalysis and Reaction Mechanisms

Research into the reaction mechanisms and catalysis involving similar ketones has shed light on the potential applications of this compound in catalytic processes. For example, studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals have provided insights into the reactivity of cyclobutyl groups in radical reactions, which could be relevant for understanding the reactivity of the compound (Bietti et al., 2005).

Material Science and Organic Synthesis

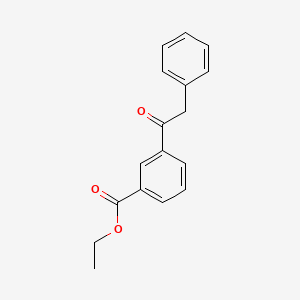

In material science and organic synthesis, compounds similar to this compound have been explored for their utility in creating new materials and complex molecules. For instance, the synthesis and evaluation of chalcones as anti-microbial agents involve compounds with chloro and fluoro substituents, indicating the potential antimicrobial applications of related compounds (Manivannan, 2020).

Pharmacological Research

While specific studies directly involving this compound in pharmacological research were not found, related research indicates the potential for such compounds in drug development. For example, the synthesis of ketamine derivatives for improved pharmacological profiles suggests that modifications to ketone structures can lead to significant changes in biological activity, which may extend to compounds like this compound (Moghimi et al., 2014).

Mecanismo De Acción

- The mode of action involves the compound interacting with its targets. Given its structure, we can speculate on potential mechanisms:

- Transmetalation : Considering the presence of the cyclobutyl ketone moiety, transmetalation could occur. In Suzuki–Miyaura coupling reactions, transmetalation involves the transfer of nucleophilic groups (such as boron) from one metal center (e.g., boron) to another (e.g., palladium) during carbon–carbon bond formation .

Mode of Action

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXGBOGRBQYDQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644983 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-67-2 |

Source

|

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclobutylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.